molecular formula C11H16N2O B8631063 N-tert.-butyl-6-methyl-nicotinamide

N-tert.-butyl-6-methyl-nicotinamide

Cat. No.: B8631063
M. Wt: 192.26 g/mol
InChI Key: OUOGJYJUEDTLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-6-methyl-nicotinamide is a substituted pyridine derivative characterized by a tert-butyl amide group at the nitrogen position and a methyl substituent at the 6-position of the pyridine ring. This compound has been synthesized for applications in medicinal chemistry, particularly as an intermediate in the development of bioactive molecules. Its synthesis typically involves condensation reactions followed by purification via flash chromatography, yielding a light beige solid with a melting point of 103.5–104.8°C and a molecular ion peak at m/z 192 (M⁺) in mass spectrometry .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-tert-butyl-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C11H16N2O/c1-8-5-6-9(7-12-8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14)

InChI Key

OUOGJYJUEDTLJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Chlorine at the 6-position (as in 6-Chloro-N-tert-butylnicotinamide) increases electronegativity compared to the methyl group, altering reactivity in cross-coupling reactions .
  • Bioactivity : The o-tolyl group in N-(tert-Butyl)-6-chloro-4-(o-tolyl)nicotinamide may enhance binding to hydrophobic pockets in target proteins, as seen in CNS-active compounds .

Physicochemical Properties

  • Melting Points : N-tert-butyl-6-methyl-nicotinamide (103.5–104.8°C) has a lower melting point than 6-Chloro-N-tert-butylnicotinamide (reported range: 110–115°C), likely due to reduced intermolecular halogen bonding .
  • Solubility : Methyl-substituted derivatives generally exhibit better aqueous solubility compared to chloro-substituted analogs, as seen in comparative HPLC retention times .
  • Stability : The tert-butyl amide group confers resistance to enzymatic hydrolysis across all analogs, a critical feature for in vivo applications .

Notes

  • Handling : Store all tert-butyl-substituted nicotinamides under inert conditions to prevent oxidation of the amide group.
  • Data Gaps: Limited public data exist on the biological activity of N-tert-butyl-6-methyl-nicotinamide; further in vitro studies are recommended.

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